molecular formula C20H20ClNO2 B12893018 4-[(4-Chlorophenyl)methyl]-7-methoxy-6-[(propan-2-yl)oxy]isoquinoline CAS No. 88708-11-6

4-[(4-Chlorophenyl)methyl]-7-methoxy-6-[(propan-2-yl)oxy]isoquinoline

Cat. No.: B12893018
CAS No.: 88708-11-6
M. Wt: 341.8 g/mol
InChI Key: UHVXUJXMOIZHHZ-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)methyl]-7-methoxy-6-[(propan-2-yl)oxy]isoquinoline is a substituted isoquinoline derivative characterized by a 4-chlorophenylmethyl group at position 4, a methoxy group at position 7, and a propan-2-yloxy (isopropoxy) group at position 4. The isoquinoline core provides a rigid planar structure, which may influence binding interactions in biological systems or material applications.

Properties

CAS No.

88708-11-6

Molecular Formula

C20H20ClNO2

Molecular Weight

341.8 g/mol

IUPAC Name

4-[(4-chlorophenyl)methyl]-7-methoxy-6-propan-2-yloxyisoquinoline

InChI

InChI=1S/C20H20ClNO2/c1-13(2)24-20-10-18-15(8-14-4-6-17(21)7-5-14)11-22-12-16(18)9-19(20)23-3/h4-7,9-13H,8H2,1-3H3

InChI Key

UHVXUJXMOIZHHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C2C=NC=C(C2=C1)CC3=CC=C(C=C3)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobenzyl)-6-isopropoxy-7-methoxyisoquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and an appropriate Lewis acid catalyst such as aluminum chloride.

    Attachment of the Isopropoxy and Methoxy Groups: The isopropoxy and methoxy groups can be introduced through nucleophilic substitution reactions using isopropyl alcohol and methanol, respectively, in the presence of a suitable base like sodium hydride.

Industrial Production Methods

Industrial production of 4-(4-Chlorobenzyl)-6-isopropoxy-7-methoxyisoquinoline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzyl)-6-isopropoxy-7-methoxyisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Chlorobenzyl)-6-isopropoxy-7-methoxyisoquinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-Chlorobenzyl)-6-isopropoxy-7-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)

  • Structure: Quinoline core with amino, 4-chlorophenyl, and 4-methoxyphenyl groups at positions 4, 2, and 3, respectively .
  • Key Differences: The amino group at position 4 introduces basicity, while the methoxy and chlorophenyl groups in 4k are positioned differently compared to the target compound.
  • Physicochemical Impact: Higher polarity due to the amino group, evidenced by its melting point (223–225°C) , compared to the target compound’s alkoxy groups, which likely enhance lipophilicity.

Methyl 7-(4-chlorophenoxy)-4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate

  • Structure: Isoquinoline derivative with a 4-chlorophenoxy group at position 7, a hydroxyl group at position 4, and a carboxylate ester at position 3 .
  • The carboxylate ester may enhance metabolic instability compared to the target’s alkoxy substituents.

Alkoxy and Aryloxy Substituents

2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one (I)

  • Structure: Chromenone core with 4-methylphenyl and branched alkoxy groups .
  • Key Differences: The chromenone system lacks the nitrogen atom present in isoquinoline, reducing basicity. The branched alkoxy group in (I) contributes to intramolecular C–H···O interactions and π-π stacking in the crystal lattice , suggesting similar packing behavior for the target compound.

4-(3-((4-Chloro-6-methoxyquinolin-7-yl)oxy)propyl)morpholine

  • Structure: Quinoline derivative with a morpholine-containing propyloxy chain at position 7 .

Hydroxyl vs. Methoxy/Alkoxy Groups

1-[(4-Hydroxyphenyl)methyl]-6-methoxyisoquinolin-7-ol

  • Structure: Isoquinoline with a hydroxyphenylmethyl group at position 1 and hydroxyl/methoxy groups at positions 7 and 6 .
  • Key Differences : Hydroxyl groups enhance water solubility but may reduce metabolic stability due to susceptibility to glucuronidation. The target’s isopropoxy group offers greater lipophilicity and oxidative stability.

Biological Activity

4-[(4-Chlorophenyl)methyl]-7-methoxy-6-[(propan-2-yl)oxy]isoquinoline is an isoquinoline derivative that has garnered interest due to its potential biological activities. This compound features a chlorobenzyl group, a methoxy group, and an isopropoxy group, contributing to its unique chemical properties and biological effects. The molecular formula is C20H20ClNO2C_{20}H_{20}ClNO_2 with a molecular weight of approximately 369.9 g/mol .

Chemical Structure

The structural complexity of this compound plays a significant role in its biological activity. The arrangement of functional groups enhances its reactivity and stability, potentially leading to distinct pharmacological properties.

Structural Feature Description
Chlorobenzyl GroupProvides lipophilicity, enhancing membrane permeability.
Methoxy GroupMay contribute to electron-donating properties, influencing receptor interactions.
Isopropoxy GroupAdds steric bulk, potentially affecting binding affinity to biological targets.

Antimicrobial Properties

Research indicates that compounds structurally similar to 4-[(4-Chlorophenyl)methyl]-7-methoxy-6-[(propan-2-yl)oxy]isoquinoline exhibit significant antimicrobial activities. A study examined various alkaloids, revealing that many demonstrated effective antibacterial and antifungal properties against Gram-positive and Gram-negative bacteria as well as fungi .

Minimum Inhibitory Concentration (MIC) Values:

  • Bacteria:
    • Bacillus subtilis: MIC = 4.69 - 22.9 µM
    • Staphylococcus aureus: MIC = 5.64 - 77.38 µM
    • Escherichia coli: MIC = 2.33 - 156.47 µM
    • Pseudomonas aeruginosa: MIC = 13.40 - 137.43 µM
    • Salmonella typhi: MIC = 11.29 - 77.38 µM
  • Fungi:
    • Candida albicans: MIC = 16.69 - 78.23 µM
    • Fusarium oxysporum: MIC = 56.74 - 222.31 µM .

These findings suggest that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further development in medicinal chemistry.

The mechanism by which this compound exerts its biological effects involves interaction with various biological targets, including enzymes and receptors involved in metabolic pathways and neurotransmission. The binding affinity of the compound to these targets is critical for understanding its pharmacological potential.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of isoquinoline derivatives similar to the target compound:

  • Study on Antibacterial Activity : A comprehensive examination of over 200 alkaloids demonstrated that modifications on the phenyl ring significantly affected antibacterial potency, indicating structure-activity relationships (SAR) that could be applied to optimize the design of new derivatives .
  • Synthesis and Characterization : Research detailing the synthesis pathways for isoquinoline derivatives has highlighted the importance of specific substituents in enhancing biological activity and stability.
  • Comparative Analysis : A comparative analysis of various isoquinoline derivatives indicated that those with electron-withdrawing or donating groups exhibited varied levels of activity against specific bacterial strains, suggesting that the electronic nature of substituents plays a crucial role in their efficacy .

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